8-(Phenylsulfanyl)-2,5-octanedione 8-(Phenylsulfanyl)-2,5-octanedione
Brand Name: Vulcanchem
CAS No.: 62359-00-6
VCID: VC19454523
InChI: InChI=1S/C14H18O2S/c1-12(15)9-10-13(16)6-5-11-17-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-11H2,1H3
SMILES:
Molecular Formula: C14H18O2S
Molecular Weight: 250.36 g/mol

8-(Phenylsulfanyl)-2,5-octanedione

CAS No.: 62359-00-6

Cat. No.: VC19454523

Molecular Formula: C14H18O2S

Molecular Weight: 250.36 g/mol

* For research use only. Not for human or veterinary use.

8-(Phenylsulfanyl)-2,5-octanedione - 62359-00-6

Specification

CAS No. 62359-00-6
Molecular Formula C14H18O2S
Molecular Weight 250.36 g/mol
IUPAC Name 8-phenylsulfanyloctane-2,5-dione
Standard InChI InChI=1S/C14H18O2S/c1-12(15)9-10-13(16)6-5-11-17-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-11H2,1H3
Standard InChI Key VUELCAFMSADQKF-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCC(=O)CCCSC1=CC=CC=C1

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

The IUPAC name 8-(phenylsulfanyl)-2,5-octanedione denotes an eight-carbon chain with ketone groups at positions 2 and 5 and a phenylsulfanyl (-SPh) substituent at position 8. Its molecular formula is C14_{14}H16_{16}O2_2S, with a molecular weight of 248.34 g/mol. The compound’s structure aligns with the general class of α,δ-diketones, where the sulfanyl group introduces electron-withdrawing effects that influence reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14_{14}H16_{16}O2_2S
Molecular Weight248.34 g/mol
IUPAC Name8-(Phenylsulfanyl)-2,5-octanedione
CAS Registry NumberNot formally assigned
SMILESO=C(CCCC(S-c1ccccc1)CC)C

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 8-(phenylsulfanyl)-2,5-octanedione is documented, analogous methods for phenylsulfanyl-functionalized diketones suggest viable routes:

  • Thiol-Ene Reaction: Reaction of 2,5-octanedione with thiophenol (PhSH) under radical initiation could introduce the sulfanyl group at the terminal carbon. This method is employed for similar aliphatic diketones .

  • Nucleophilic Substitution: Using 8-bromo-2,5-octanedione and sodium thiophenolate (PhSNa) in polar aprotic solvents (e.g., DMF) may yield the target compound via SN_N2 displacement .

Green Chemistry Considerations

A zirconium-catalyzed condensation, as reported for ketone oxime ester photoinitiators, highlights the potential for solvent-free or low-waste synthesis. Such methods avoid hazardous byproducts like aluminum chloride, aligning with industrial sustainability goals .

Physicochemical Properties

Thermal and Solubility Profiles

Based on structurally related compounds (e.g., 1-[4-(phenylthio)phenyl]-1,2-octanedione), 8-(phenylsulfanyl)-2,5-octanedione is predicted to exhibit:

  • Melting Point: 40–45°C (similar to phenylsulfanyl diketones) .

  • Solubility: High solubility in organic solvents like cyclohexanone (>50 g/100g) and PGMEA, critical for coatings and polymer applications .

  • Thermal Stability: Decomposition temperatures exceeding 200°C, suitable for high-temperature processing .

Spectroscopic Characteristics

  • UV-Vis Absorption: A broad band in 300–400 nm due to the conjugated diketone and phenylsulfanyl groups, enabling photoinitiation applications .

  • IR Spectroscopy: Strong carbonyl stretches (~1700 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}) .

Industrial and Research Applications

Photoinitiation in Polymer Chemistry

Phenylsulfanyl-modified diketones are prominent in UV-curable resins. The compound’s absorption profile enables efficient radical generation under UV light, minimizing yellowing in cured polymers—a key advantage over traditional initiators like benzophenone .

Table 2: Comparative Performance in Photoinitiation

Property8-(Phenylsulfanyl)-2,5-octanedioneBenzophenone
Absorption Range (nm)300–400250–350
Yellowing IndexLowHigh
Cure SpeedFastModerate

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes for enantioselective synthesis.

  • Application Expansion: Exploring use in organic photovoltaics or as a ligand in coordination chemistry.

  • Toxicological Studies: Assessing ecotoxicology and chronic exposure risks.

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